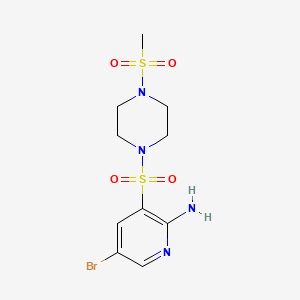
5-Bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine is a complex organic compound that belongs to the class of sulfonylpyridines This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a sulfonyl group attached to a piperazine ring, and an amine group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine atom and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl groups can undergo oxidation or reduction, altering the compound’s properties.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylsulfonylpiperazin-1-yl)pyridine: Lacks the bromine atom.
5-Bromo-2-aminopyridine: Lacks the sulfonyl and piperazine groups.
5-Bromo-3-(4-methylpiperazin-1-yl)pyridine: Lacks the sulfonyl group.
Uniqueness
The unique combination of functional groups in 5-Bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from similar compounds.
Properties
Molecular Formula |
C10H15BrN4O4S2 |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
5-bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine |
InChI |
InChI=1S/C10H15BrN4O4S2/c1-20(16,17)14-2-4-15(5-3-14)21(18,19)9-6-8(11)7-13-10(9)12/h6-7H,2-5H2,1H3,(H2,12,13) |
InChI Key |
HDZGFJAFJGQWGB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



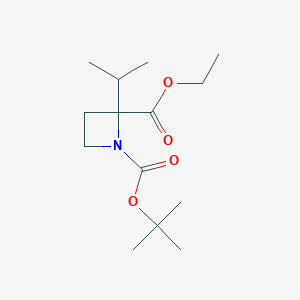
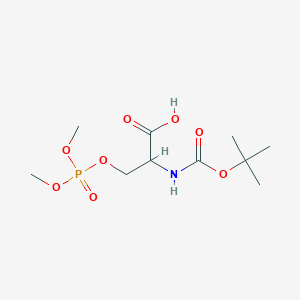
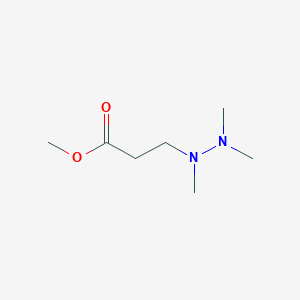

![3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium](/img/structure/B13867000.png)
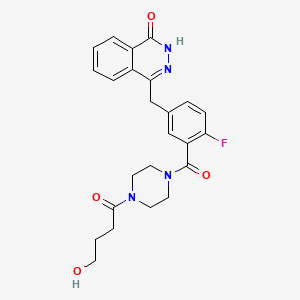
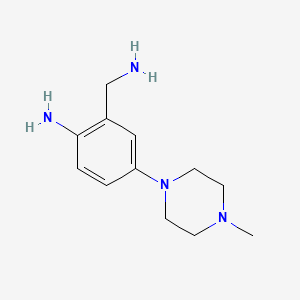
![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)


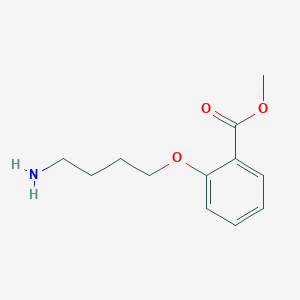
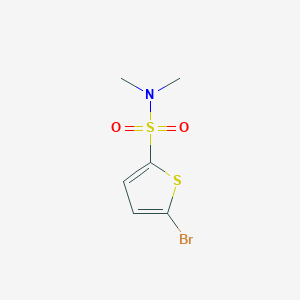
![8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)
